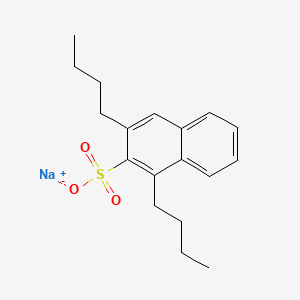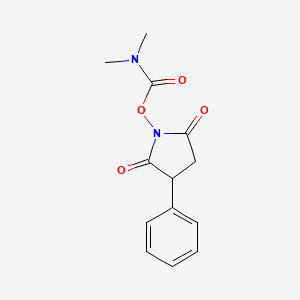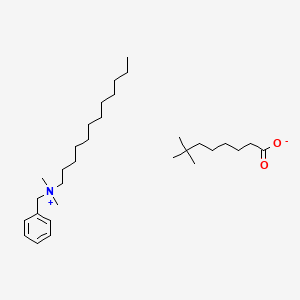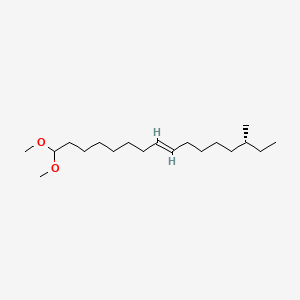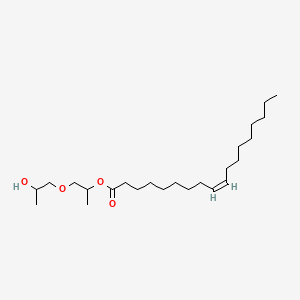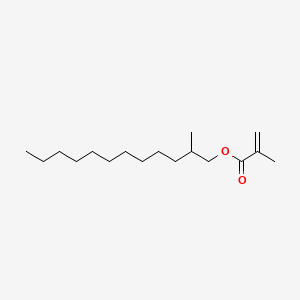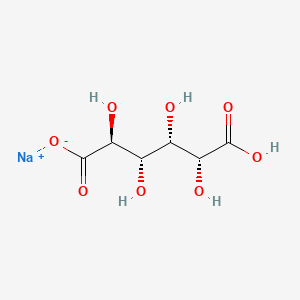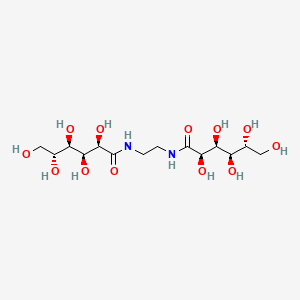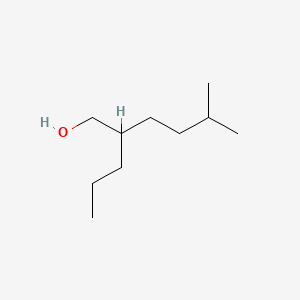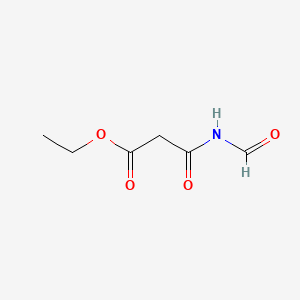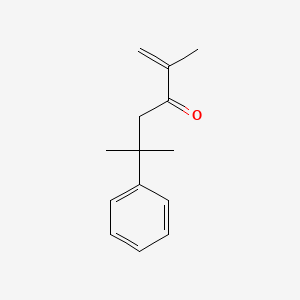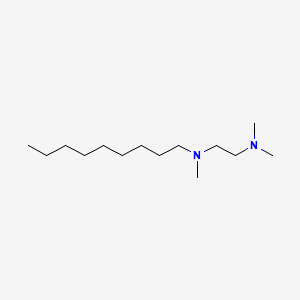
N,N,N'-Trimethyl-N'-nonylethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’-Trimethyl-N’-nonylethylenediamine: is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with methyl and nonyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: N,N,N’-Trimethyl-N’-nonylethylenediamine can be synthesized through the alkylation of ethylenediamine with nonyl and methyl halides. The reaction typically involves the following steps:
Alkylation of Ethylenediamine: Ethylenediamine is reacted with nonyl halide (e.g., nonyl bromide) in the presence of a base such as sodium hydroxide to form N-nonylethylenediamine.
Methylation: The resulting N-nonylethylenediamine is then methylated using methyl iodide or methyl bromide to yield N,N,N’-Trimethyl-N’-nonylethylenediamine.
Industrial Production Methods: In industrial settings, the production of N,N,N’-Trimethyl-N’-nonylethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N,N,N’-Trimethyl-N’-nonylethylenediamine can undergo oxidation reactions, where the nitrogen atoms are oxidized to form corresponding oxides or nitroso compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl or nonyl groups are replaced by other functional groups.
Acylation: It can also undergo acylation reactions to form amides or other acyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Acylation: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base or catalyst.
Major Products:
Oxidation Products: Oxides or nitroso compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Acylation Products: Amides or other acyl derivatives.
科学研究应用
Chemistry: N,N,N’-Trimethyl-N’-nonylethylenediamine is used as a ligand in coordination chemistry, where it forms complexes with metal ions
Biology: In biological research, this compound is used as a reagent for modifying biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function.
Medicine: N,N,N’-Trimethyl-N’-nonylethylenediamine has potential applications in drug development. It can be used as a building block for synthesizing pharmaceutical compounds with desired biological activities.
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. It is also employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N,N’-Trimethyl-N’-nonylethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and catalytic properties. Additionally, its ability to undergo nucleophilic substitution and acylation reactions allows it to modify biomolecules and other substrates, altering their chemical and physical properties.
相似化合物的比较
N,N,N’-Trimethylethylenediamine: This compound is similar in structure but lacks the nonyl group. It is used in similar applications but may have different reactivity and properties.
N,N,N’,N’-Tetramethylethylenediamine: This compound has four methyl groups instead of three methyl and one nonyl group. It is commonly used as a ligand and catalyst in organic synthesis.
Uniqueness: N,N,N’-Trimethyl-N’-nonylethylenediamine is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactant or emulsifying properties. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.
属性
CAS 编号 |
93761-34-3 |
|---|---|
分子式 |
C14H32N2 |
分子量 |
228.42 g/mol |
IUPAC 名称 |
N,N,N'-trimethyl-N'-nonylethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h5-14H2,1-4H3 |
InChI 键 |
MXCOFYHDAGITSL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN(C)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


